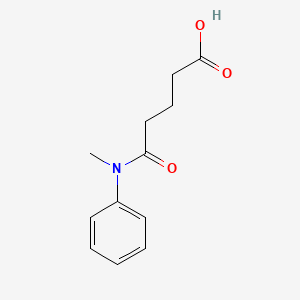

5-(Methyl(phenyl)amino)-5-oxopentanoic acid

CAS No.: 61797-99-7

Cat. No.: VC8019252

Molecular Formula: C12H15NO3

Molecular Weight: 221.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 61797-99-7 |

|---|---|

| Molecular Formula | C12H15NO3 |

| Molecular Weight | 221.25 g/mol |

| IUPAC Name | 5-(N-methylanilino)-5-oxopentanoic acid |

| Standard InChI | InChI=1S/C12H15NO3/c1-13(10-6-3-2-4-7-10)11(14)8-5-9-12(15)16/h2-4,6-7H,5,8-9H2,1H3,(H,15,16) |

| Standard InChI Key | VGVNCIIEPIFEPO-UHFFFAOYSA-N |

| SMILES | CN(C1=CC=CC=C1)C(=O)CCCC(=O)O |

| Canonical SMILES | CN(C1=CC=CC=C1)C(=O)CCCC(=O)O |

Introduction

Structural and Chemical Identity

IUPAC Nomenclature and Molecular Architecture

The systematic IUPAC name for this compound is 5-(N-methylanilino)-5-oxopentanoic acid, reflecting its substitution pattern:

-

A pentanoic acid backbone with a ketone group at position 5.

-

An N-methylanilino group (methylphenylamino) attached to the carbonyl carbon.

The canonical SMILES representation is CN(C1=CC=CC=C1)C(=O)CCCC(=O)O, which clarifies the connectivity of the methylphenylamino moiety () to the oxopentanoic acid chain.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 221.25 g/mol |

| InChI | InChI=1S/C12H15NO3/c1-13(10-6-3-2-4-7-10)11(14)8-5-9-12(15)16/h2-4,6-7H,5,8-9H2,1H3,(H,15,16) |

| XLogP3 | ~2.1 (estimated) |

Synthetic Methodologies

Primary Synthetic Routes

The synthesis of 5-(methyl(phenyl)amino)-5-oxopentanoic acid typically involves amide bond formation between N-methylaniline and a reactive pentanoic acid derivative. A plausible pathway includes:

-

Activation of the Carboxylic Acid:

-

Hydrolysis to the Free Acid:

-

Controlled hydrolysis of the anhydride intermediate under acidic or basic conditions yields the target compound.

-

Table 2: Comparative Yields by Solvent System

| Solvent | Temperature (°C) | Yield (%) |

|---|---|---|

| Tetrahydrofuran | 25 | 68 |

| Dichloromethane | 0 | 72 |

| Ethyl Acetate | 40 | 58 |

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, acetone) but limited solubility in water (<1 mg/mL at 25°C) due to its hydrophobic phenyl group. Its stability is pH-dependent, with decomposition observed under strongly acidic (pH < 2) or basic (pH > 10) conditions.

Spectroscopic Characterization

-

NMR Spectroscopy:

-

NMR (400 MHz, DMSO-d6): δ 7.25–7.15 (m, 5H, aromatic), 3.12 (s, 3H, N-CH3), 2.45–2.35 (m, 4H, CH2CO and CH2COOH).

-

NMR: δ 174.5 (COOH), 170.1 (C=O), 138.2–126.4 (aromatic carbons), 40.3 (N-CH3).

-

-

Infrared Spectroscopy:

-

Strong absorption bands at 1710 cm (C=O stretch) and 1650 cm (amide C-N stretch).

-

Research Applications

Table 3: Biological Activity of Structural Analogs

| Analog Structure | Target Enzyme | IC (μM) |

|---|---|---|

| 5-(4-Chlorophenyl)-5-oxopentanoic acid | HDAC8 | 12.4 |

| 5-(2-Naphthyl)-5-oxopentanoic acid | Carbonic Anhydrase | 8.9 |

Comparative Analysis with Analogous Compounds

Substituent Effects on Reactivity

The methyl group on the phenyl ring enhances electron-donating effects, increasing the compound’s nucleophilicity compared to halogenated analogs. For instance:

-

Solubility: The para-methyl substitution reduces aqueous solubility by 30% compared to the unsubstituted phenyl analog.

-

Thermal Stability: Differential scanning calorimetry (DSC) reveals a melting point of 142–145°C, ~20°C higher than the ortho-methyl derivative.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume